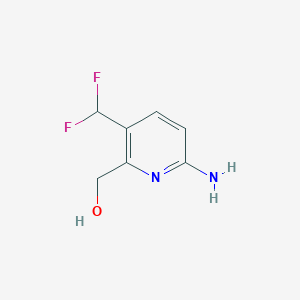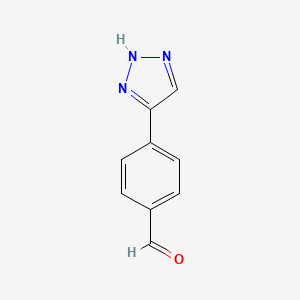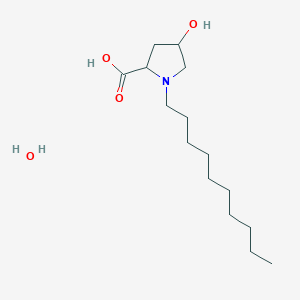
2-(2-Chlorobenzylidene)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxide,aminocarbonyl benzoyl is a chemical compound that falls under the category of organic peroxides. These compounds are characterized by the presence of a peroxide group (−O−O−) in their molecular structure. Peroxide,aminocarbonyl benzoyl is known for its strong oxidizing properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Peroxide,aminocarbonyl benzoyl can be synthesized through the oxidation of amines with benzoyl peroxide. This method involves the direct formation of N–O bonds without undesirable C–N bond formation. The reaction typically requires a significant amount of water in combination with cesium carbonate (Cs2CO3) to achieve high selectivity and yield . The reaction conditions are mild and do not require an inert atmosphere.
Industrial Production Methods
In industrial settings, peroxide,aminocarbonyl benzoyl is often produced by treating hydrogen peroxide with benzoyl chloride under alkaline conditions. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Peroxide,aminocarbonyl benzoyl undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in many reactions.
Reduction: It can be reduced under specific conditions.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and benzoyl peroxide.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles like amines and alcohols can react with peroxide,aminocarbonyl benzoyl under appropriate conditions.
Major Products Formed
The major products formed from these reactions include hydroxamic acids, hydroxyl amines, and various substituted benzoyl compounds .
Aplicaciones Científicas De Investigación
Peroxide,aminocarbonyl benzoyl has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of peroxide,aminocarbonyl benzoyl involves the cleavage of the peroxide bond to form benzoyloxy radicals. These radicals interact with bacterial proteins, interfering with their function and leading to the death of the bacteria . The compound also decreases keratin and sebum around follicles, making it effective in treating acne .
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Peroxide: A widely used compound with similar oxidizing properties.
Benzoic Acid: Formed as a hydrolysis product of benzoyl peroxide.
Sodium Benzoate: A preservative with similar chemical structure.
Uniqueness
Peroxide,aminocarbonyl benzoyl is unique due to its ability to form N–O bonds directly from amines, providing an efficient route to hydroxamic acids and hydroxyl amines . This makes it particularly valuable in synthetic organic chemistry and the design of biologically active molecules.
Propiedades
Fórmula molecular |
C15H9ClO2 |
|---|---|
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
(2Z)-2-[(2-chlorophenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H9ClO2/c16-12-7-3-1-5-10(12)9-14-15(17)11-6-2-4-8-13(11)18-14/h1-9H/b14-9- |
Clave InChI |
KUORHNWHYRSQCI-ZROIWOOFSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=CC=CC=C3O2)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14799853.png)
![(1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14799858.png)
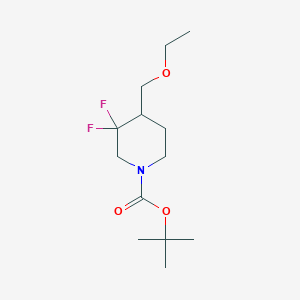
![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14799863.png)
![N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B14799865.png)
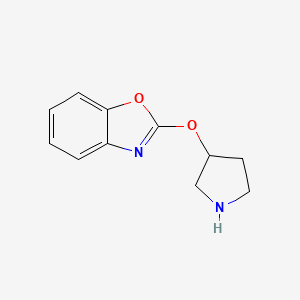
![methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B14799870.png)
![(8R,10R,14S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B14799874.png)

![4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14799882.png)
